Venetoclax is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. [ [], [], [] ] It is a potent and highly selective Bcl-2 inhibitor that is currently in clinical development for the treatment of various hematologic malignancies. [ [], [] ] Bcl-2 is an anti-apoptotic protein that is overexpressed in several cancers, leading to cancer cell survival. Venetoclax binds to Bcl-2 and inhibits its function, thereby inducing apoptosis in cancer cells. [ [] ] Venetoclax has received orphan drug designation for the treatment of chronic lymphocytic leukemia by the European Commission. [ [] ]
One key chemical reaction associated with Venetoclax is the [, ] Meisenheimer rearrangement that occurs during the formation of its impurity, VHA, from VNO. [ [] ] This rearrangement involves the migration of the N-oxide oxygen to an adjacent carbon atom, resulting in the formation of a hydroxylamine group. The reaction is triggered by heating VNO in water under reflux conditions.
Venetoclax functions as a potent and selective inhibitor of Bcl-2. [ [], [], [] ] It binds to Bcl-2, preventing its interaction with pro-apoptotic proteins. This disruption allows pro-apoptotic proteins to initiate the apoptotic cascade, leading to cancer cell death. This mechanism makes Venetoclax a promising therapeutic agent for cancers with high Bcl-2 expression, such as chronic lymphocytic leukemia and certain types of lymphomas.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2